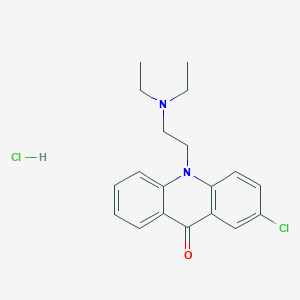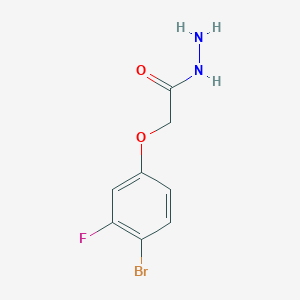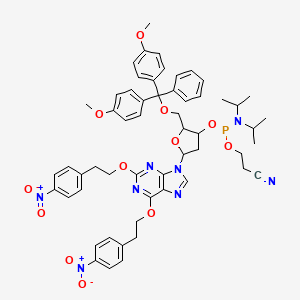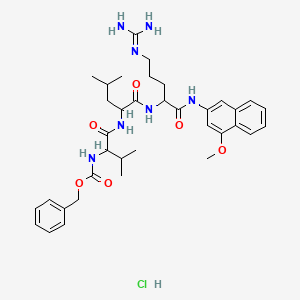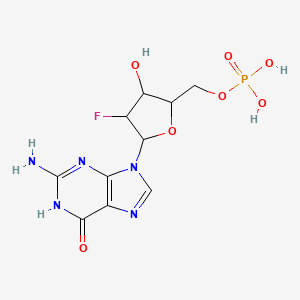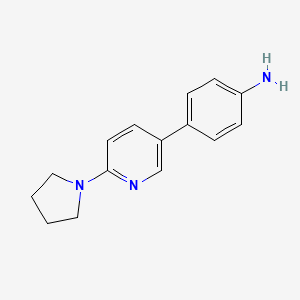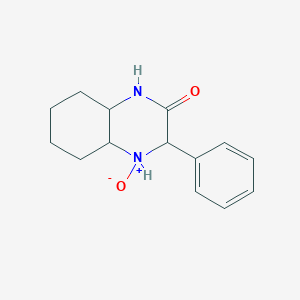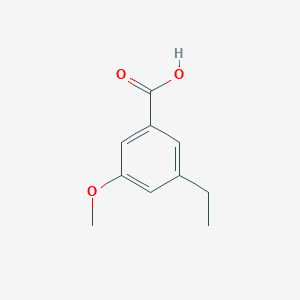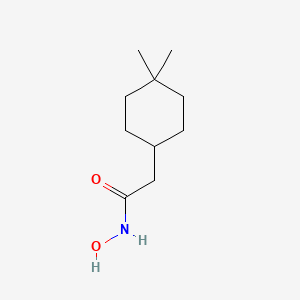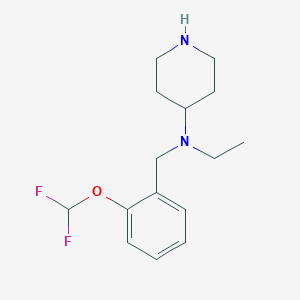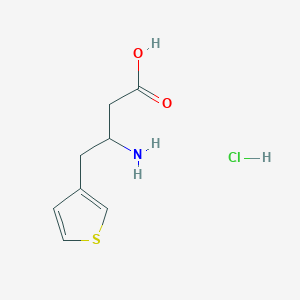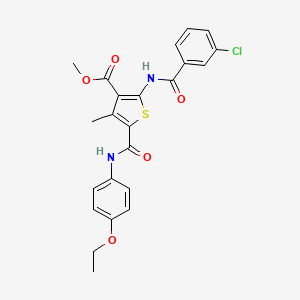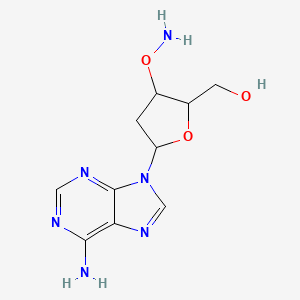
3'-o-Amino-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Amino-2’-deoxyadenosine: is a modified nucleoside analog derived from adenosine. It is characterized by the substitution of an amino group at the 3’ position and the removal of a hydroxyl group at the 2’ position of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Amino-2’-deoxyadenosine typically involves multiple steps. One common method includes the protection of the 5’-hydroxy group of 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This process often involves the use of solid supports functionalized with N-hydroxyphthalimide moieties .
Industrial Production Methods: Industrial production methods for 3’-O-Amino-2’-deoxyadenosine may involve enzymatic synthesis using nucleoside phosphorylases derived from microorganisms such as Bacillus stearothermophilus. This approach is advantageous due to its specificity, efficiency, and the use of mild aqueous reaction conditions, which eliminate the need for hazardous organic solvents .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Amino-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide (H₂O₂) and copper chloride (CuCl₂).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), copper chloride (CuCl₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Primary amines, hydrazine
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deoxyinosine derivatives, while substitution reactions can produce various amino-substituted nucleosides .
Scientific Research Applications
Chemistry: In chemistry, 3’-O-Amino-2’-deoxyadenosine is used as a building block for the synthesis of modified nucleotides and nucleic acids. It serves as a precursor for the preparation of 3’-amino nucleotides, which are valuable in studying enzyme mechanisms and developing nucleotide-based drugs .
Biology: In molecular biology, this compound is utilized in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors. Its unique structure allows for the investigation of nucleic acid modifications and their effects on biological processes .
Medicine: In medicine, 3’-O-Amino-2’-deoxyadenosine has shown potential as an antiviral and anticancer agent. It inhibits DNA replication in vitro, making it a promising candidate for the development of therapeutic agents against viral infections and certain types of cancer .
Industry: In the biotechnology industry, this compound is employed in the synthesis of oligonucleotides and as a component in various diagnostic assays. Its ability to modify nucleic acids makes it a valuable tool in genetic engineering and molecular diagnostics .
Mechanism of Action
The mechanism of action of 3’-O-Amino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound acts as an inhibitor of DNA polymerases and reverse transcriptases, leading to the termination of DNA chain elongation. Additionally, it can inhibit adenosine deaminase, an enzyme involved in purine metabolism, thereby affecting cellular nucleotide pools and signaling pathways .
Comparison with Similar Compounds
Cordycepin (3’-deoxyadenosine): Similar to 3’-O-Amino-2’-deoxyadenosine, cordycepin lacks a hydroxyl group at the 3’ position but does not have an amino group substitution.
2’-Amino-2’-deoxyadenosine: This compound has an amino group at the 2’ position instead of the 3’ position, and it is used in the synthesis of 2’-amino nucleotides.
Uniqueness: 3’-O-Amino-2’-deoxyadenosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA polymerases and reverse transcriptases, along with its potential as an antiviral and anticancer agent, sets it apart from other nucleoside analogs .
Properties
Molecular Formula |
C10H14N6O3 |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14) |
InChI Key |
UNOVJEREIAJHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


